molecular formula C11H18BrN3O2S B15060440 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide

Cat. No.: B15060440
M. Wt: 336.25 g/mol
InChI Key: VJCLNBRQYYPLOM-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C12H18BrN3O2S It is known for its unique structure, which includes a pyridine ring substituted with amino, bromo, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Amination: The addition of an amino group to the pyridine ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Amination can be achieved using ammonia or an amine derivative, while sulfonation typically involves the use of sulfonyl chlorides or sulfonic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides or thiols.

Scientific Research Applications

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

    4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-5-fluoro-N,N-dipropylpyridine-3-sulfonamide: Similar structure but with a fluorine atom instead of bromine.

    4-Amino-5-iodo-N,N-dipropylpyridine-3-sulfonamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H18BrN3O2S

Molecular Weight

336.25 g/mol

IUPAC Name

4-amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide

InChI

InChI=1S/C11H18BrN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14)

InChI Key

VJCLNBRQYYPLOM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Br

Origin of Product

United States

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